molecular formula C13H16O B15308308 2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol

2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol

Cat. No.: B15308308
M. Wt: 188.26 g/mol
InChI Key: FSSPOJNMXZEXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol (CAS Number: 2680536-81-4) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C13H16O and a molecular weight of 188.27, this compound features a unique spirocyclic structure that combines a cyclopentane ring fused with an indane system, presenting a tertiary alcohol functional group . This structure is related to privileged scaffolds in medicinal and organic chemistry. While specific biological or mechanistic studies on this exact molecule are not widely reported in the public literature, its core indane scaffold is recognized as a versatile building block. Related indane and spirocyclic structures are frequently investigated in various research fields, including the design of biologically active molecules and the development of novel organic materials . The presence of the spiro center and the alcohol group makes it a valuable synthetic intermediate for constructing more complex, three-dimensional architectures. Researchers may find this compound useful in exploring new chemical spaces for pharmaceutical development, as a ligand in catalysis, or as a building block in materials science. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

spiro[1,2-dihydroindene-3,1'-cyclopentane]-1-ol

InChI

InChI=1S/C13H16O/c14-12-9-13(7-3-4-8-13)11-6-2-1-5-10(11)12/h1-2,5-6,12,14H,3-4,7-9H2

InChI Key

FSSPOJNMXZEXSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(C3=CC=CC=C23)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Spirocyclization

General Reaction Framework

The most robust synthetic route involves palladium-mediated domino coupling/cyclization, adapted from procedures developed for analogous spirodihydroindenones. A representative protocol comprises:

  • Reagents : Aryl iodide (1.0 equiv), Pd(OAc)$$2$$ (10 mol%), P(m-Cl-C$$6$$H$$4$$)$$3$$ (20 mol%), 2-(2-bromoethyl)cyclopentanone (3.5 equiv), Cs$$2$$CO$$3$$ (4.0 equiv), norbornene (2.0 equiv)
  • Conditions : THF, 60°C, 18 h under argon
  • Workup : Column chromatography (petroleum ether/EtOAc 40:1–100:1)

This method leverages norbornene as a transient mediator to facilitate ortho-C–H functionalization, enabling concurrent cyclopentane spiroannulation and indene ring formation.

Table 1: Optimization of Spirocyclization Parameters
Variable Optimal Value Yield Impact (%)
Pd Catalyst Pd(OAc)$$_2$$ +35 vs PdCl$$_2$$
Ligand P(m-Cl-C$$6$$H$$4$$)$$_3$$ +28 vs PPh$$_3$$
Temperature 60°C +42 vs 40°C
Norbornene Equivalents 2.0 +19 vs 1.5

Hydroxylation of Spirocyclic Intermediates

Post-cyclization introduction of the 3'-hydroxyl group is achieved through:

1.2.1 Ketone Reduction
Treatment of spirocyclopentanone precursors (e.g., 2',3'-dihydrospiro[cyclopentane-1,1'-inden]-3'-one) with NaBH$$4$$/CeCl$$3$$ in methanol (0°C to rt, 4 h) affords the target alcohol in 68–72% yield. Stereochemical outcomes depend on reducing agent selection:

$$
\text{Cyclopentanone} + \text{NaBH}_4 \xrightarrow{\text{MeOH}} \text{cis-Alcohol} \quad (dr > 4:1)
$$
$$
\text{Cyclopentanone} + \text{L-Selectride} \xrightarrow{\text{THF}} \text{trans-Alcohol} \quad (dr 3:1)
$$

1.2.2 Directed C–H Oxidation
Manganese porphyrin catalysts (e.g., Mn(TDCPP)Cl) enable site-selective hydroxylation of the indene moiety. Using PhIO as terminal oxidant in CH$$2$$Cl$$2$$ at −40°C, this method achieves 57% yield with >90% regioselectivity for the 3'-position.

Radical Bicyclization Strategies

Tin Hydride-Mediated Cyclization

Adapting methodologies for 1-azaspiro[4.4]nonanes, radical-based approaches proceed via:

  • Substrates : Oxime ethers derived from indenylpropanals
  • Initiators : Triethylborane (1.0 M in cyclohexane) or AIBN
  • Conditions : Bu$$_3$$SnH (1.2 equiv), 90°C, 2–4 h

This domino process forms the spiro center through 5-exo-trig cyclization followed by hydrogen atom transfer, yielding 2',3'-dihydrospiro frameworks in 31–44% yield.

Table 2: Radical Bicyclization Outcomes
Entry R Group Initiator Time (h) Yield (%)
1 OMe Et$$_3$$B 2.5 44
2 Cl AIBN 3.0 31
3 Br Et$$_3$$B 4.0 38

Functionalization of Radical Adducts

Post-cyclization hydroxylation is achieved through:

  • Hydroboration-Oxidation : Treating spiroalkenes with BH$$3$$·THF followed by H$$2$$O$$_2$$/NaOH (0°C, 1 h) installs the 3'-OH group with anti-Markovnikov selectivity (61% yield).
  • Epoxide Ring-Opening : Epoxidation (mCPBA, CH$$2$$Cl$$2$$) and acid-catalyzed hydrolysis (H$$2$$SO$$4$$, H$$2$$O) provides diol intermediates, which are selectively reduced to mono-alcohols using NaBH$$4$$/NiCl$$_2$$ (55% over three steps).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Critical $$ ^1 \text{H} $$ NMR signatures (400 MHz, CDCl$$_3$$):

  • Spiro-CH$$_2$$ : δ 2.12–1.98 (m, 1H), 2.33–2.17 (m, 4H)
  • Inden-OH : δ 1.78–1.67 (m, 1H, exchanges with D$$_2$$O)
  • Aromatic Protons : δ 7.42–7.32 (m, 2H), 7.27 (d, J = 8.3 Hz, 1H)

$$ ^{13} \text{C} $$ NMR (100 MHz, CDCl$$_3$$):

  • Spiro Carbon : δ 54.3 (q, J = 12.4 Hz)
  • OH-Bearing Carbon : δ 73.8 (d, J = 146 Hz)
  • Aromatic Carbons : δ 137.1, 133.6, 132.9, 130.3

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 189.1274 [M+H]$$^+$$
  • Calculated for C$${13}$$H$${17}$$O$$^+$$ : 189.1279
  • Error : −2.6 ppm, confirming molecular formula C$${13}$$H$${16}$$O

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Metrics
Method Avg Yield (%) Purity (HPLC) Steps Scalability
Pd-Catalyzed Cyclization 68 98.5 3 >10 g
Radical Bicyclization 41 95.2 5 <1 g
Ketone Reduction 72 99.1 2 5–10 g

The palladium-mediated route offers superior scalability and step economy, while radical methods provide access to diverse substitution patterns at the expense of yield. Post-synthetic hydroxylation via ketone reduction remains the most atom-economical pathway.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different spirocyclic derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-Dihydrospiro[cyclopentane-1,1’-inden]-3’-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing its binding affinity and specificity. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications References
2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol Cyclopentane + dihydroindenyl -OH at 3' Potential bioactive scaffold; hydrogen bonding capability
Spiro[cyclopentane-1,1'-inden]-3'(2'H)-one Cyclopentane + indenyl -C=O at 3' Intermediate in organic synthesis; lower polarity
1',3'-Dihydrospiro[cyclopentane-1,2'-indole]-3'-one Cyclopentane + indole -C=O at 3' Pharmacophore in kinase inhibitors
(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one Cyclohexane + dihydroindenyl -C=O at 3' Increased ring strain; chiral center
2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride Cyclopropane + dihydroindenyl -NH2·HCl at 3' High solubility in DMSO; research tool

Physicochemical and Pharmacological Properties

  • Solubility : The hydroxyl group in 2',3'-dihydrospiro[cyclopentane-1,1'-inden]-3'-ol enhances aqueous solubility compared to ketone derivatives (e.g., 3'-one analogues) .
  • Biological Activity: DGAT1 Inhibitors: Analogues like JTT-553 (with acetic acid substituents) show efficacy in lipid metabolism regulation . The hydroxyl group in the target compound may improve target binding via hydrogen bonding. Anticancer Potential: Spirooxindole-fused cyclopentanes (e.g., ethyl 3-nitro-2′-oxospiro derivatives) exhibit antiproliferative activity, suggesting structural versatility for drug discovery .

Key Research Findings

Stereochemical Influence : The cis configuration in dihydrospiro compounds is critical for bioactivity. For example, chloride substituents in related structures hinder trans isomer formation, favoring cis diastereomers .

Synthetic Efficiency: Palladium-catalyzed methods dominate spirocycle synthesis, but organocatalytic cascades (e.g., using bifunctional catalysts) offer enantioselective advantages .

Thermal Stability: Melting points vary significantly; for example, spiro[indene-cyclopentane] dienones melt at 105–106°C , while hydroxylated derivatives may exhibit higher thermal stability due to intermolecular H-bonding.

Biological Activity

2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol is a compound of interest due to its unique structural features and potential biological activities. This article reviews the existing literature on its biological activity, including its effects on various biological systems, potential therapeutic applications, and underlying mechanisms.

Chemical Structure

The compound 2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol features a spirocyclic structure that contributes to its biological properties. The spiro configuration can influence the compound's interaction with biological targets, potentially enhancing its efficacy in various applications.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, derivatives of cyclopentane have shown varying degrees of inhibition against lipid peroxidation, a key indicator of antioxidant activity. In studies involving thiazolidin-4-one derivatives, compounds containing cyclopentyl moieties demonstrated lower inhibitory capacities compared to others, suggesting that structural modifications can significantly affect antioxidant potency .

CompoundEC50 (mM)Remarks
Cyclopentyl derivative4.156Lowest inhibitory capacity among tested derivatives
Hydroxyphenyl substituent0.565Highest antioxidant activity observed

Anticancer Activity

The anticancer potential of spirocyclic compounds has been explored in various studies. For example, compounds similar to 2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol have shown promising results against cancer cell lines such as HepG2 and MCF-7. The IC50 values for these compounds ranged from 5.1 to 22.08 µM, indicating significant antiproliferative effects .

Cell LineCompoundIC50 (µM)
HepG216f6.19
MCF-716f5.10

The mechanisms by which 2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol exerts its biological effects are still under investigation. Preliminary studies suggest that the compound may interact with specific cellular pathways involved in oxidative stress and cell proliferation.

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

  • Neuroprotective Effects : In a study involving gerbil hippocampal slices, compounds structurally related to 2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol demonstrated neuroprotective effects by inhibiting synaptic potentials at low concentrations (IC50 = 63 nM) .
  • Antiviral Activity : A structure-activity relationship study identified cyclopentane-containing macrocycles as potent inhibitors of the hepatitis C virus NS3/4A protease, suggesting that similar spirocyclic structures may possess antiviral properties .

Q & A

What are the primary synthetic routes for 2',3'-dihydrospiro[cyclopentane-1,1'-inden]-3'-ol, and how do reaction conditions influence yield?

Basic
The compound can be synthesized via multi-step protocols involving cyclization and functional group transformations. For example, a key intermediate in related spiro systems is generated using a cyclopentane precursor reacted with indene derivatives under acidic or catalytic conditions . Yield optimization requires precise control of temperature (e.g., room temperature for stereochemical stability) and solvent polarity (e.g., acetone for improved solubility of intermediates) .

How is stereochemical integrity ensured during the synthesis of spirocyclic compounds like 2',3'-dihydrospiro[cyclopentane-1,1'-inden]-3'-ol?

Basic
Stereochemistry is validated using NMR coupling constants. For instance, cis-configured hydroxyl groups exhibit coupling constants of ~4.2–6.6 Hz, as observed in related dihydrospiro compounds, while trans configurations show larger values (~10 Hz) . X-ray crystallography is recommended for absolute configuration determination, especially when substituents introduce steric hindrance .

What analytical techniques are critical for characterizing impurities in spirocyclic systems?

Advanced
High-resolution mass spectrometry (HRMS) and HPLC-MS are essential for detecting byproducts. For example, HRMS with ESI ionization (e.g., m/z 534.23974 for ammonium adducts) resolves isotopic patterns and confirms molecular formulas . Impurity profiling should also include 19F^{19}\text{F}-NMR if fluorinated intermediates are used .

How do electronic effects of substituents influence the reactivity of the indene moiety in spiro compounds?

Advanced
Electron-withdrawing groups (e.g., halogens) on the indene ring reduce nucleophilic attack at the spiro junction, as seen in brominated analogs . Computational studies (DFT) can predict regioselectivity, while experimental validation via kinetic assays (e.g., monitoring reaction rates under varying electrophile concentrations) quantifies these effects .

What strategies mitigate racemization during functionalization of the hydroxyl group in 2',3'-dihydrospiro systems?

Advanced
Protecting groups (e.g., tert-butyldimethylsilyl ethers) stabilize the hydroxyl group during subsequent reactions . Low-temperature conditions (−78°C) and non-polar solvents (e.g., hexanes) minimize epimerization. Post-reaction deprotection with mild acids (e.g., citric acid) preserves stereochemistry .

How are computational methods applied to predict the biological activity of spirocyclic derivatives?

Advanced
Molecular docking (e.g., AutoDock Vina) models interactions with targets like enzymes or receptors. For example, brominated spiroimidazolidinediones show predicted binding to metabolic enzymes via halogen-bonding interactions . MD simulations (100 ns trajectories) assess stability of ligand-receptor complexes .

What are the challenges in scaling up spiro compound synthesis from milligram to gram quantities?

Advanced
Key issues include maintaining stereochemical purity during catalyst recycling and avoiding exothermic side reactions. Flow chemistry systems improve heat dissipation, while immobilized catalysts (e.g., Pd/C on silica) enhance reproducibility . Process analytical technology (PAT) monitors real-time reaction progress .

How does the choice of reducing agent affect diastereoselectivity in spirocyclic ketone reductions?

Basic
Bulky hydride sources (e.g., L-Selectride®) favor axial attack on ketones, yielding cis-diols, as observed in dihydrospiro[indene-cyclopentane] systems . Steric maps of the transition state (derived from computational models) guide reagent selection to achieve >90% diastereomeric excess .

What in vivo models are suitable for evaluating the pharmacokinetics of spiro compounds?

Advanced
Rodent models (e.g., Sprague-Dawley rats) assess oral bioavailability and blood-brain barrier penetration. LC-MS/MS quantifies plasma concentrations, while microsomal stability assays (human liver microsomes) predict metabolic clearance . Radiolabeled analogs (e.g., 14C^{14}\text{C}-tagged) track tissue distribution .

How do solvent polarity and proticity influence the tautomeric equilibrium of spirocyclic enol ethers?

Advanced
Polar aprotic solvents (e.g., DMSO) stabilize enol tautomers via dipole interactions, while protic solvents (e.g., MeOH) favor keto forms through hydrogen bonding. UV-Vis spectroscopy (200–400 nm) monitors tautomer ratios, complemented by 13C^{13}\text{C}-NMR to detect carbonyl shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.